molecular formula C28H26N4O4S B454014 N-(2,4-DIMETHYL-6-NITROPHENYL)-N'-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA

N-(2,4-DIMETHYL-6-NITROPHENYL)-N'-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA

Cat. No.: B454014
M. Wt: 514.6g/mol
InChI Key: KMHKUGMEEJKZLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-DIMETHYL-6-NITROPHENYL)-N’-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHYL-6-NITROPHENYL)-N’-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA typically involves multi-step organic reactions. The process may start with the nitration of a dimethylphenyl compound, followed by the introduction of an isopropoxyphenyl group through a substitution reaction. The final step involves the formation of the thiourea linkage under controlled conditions, such as the presence of a base or acid catalyst.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-pressure conditions, and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHYL-6-NITROPHENYL)-N’-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The isopropoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and catalysts such as palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHYL-6-NITROPHENYL)-N’-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2,4-DIMETHYL-6-NITROPHENYL)-N’-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}UREA
  • **N-(2,4-DIMETHYL-6-NITROPHENYL)-N’-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOCARBAMATE

Uniqueness

The uniqueness of N-(2,4-DIMETHYL-6-NITROPHENYL)-N’-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA lies in its specific structural features, such as the combination of nitro, isopropoxy, and quinolyl groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C28H26N4O4S

Molecular Weight

514.6g/mol

IUPAC Name

N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]-2-(3-propan-2-yloxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C28H26N4O4S/c1-16(2)36-20-9-7-8-19(14-20)24-15-22(21-10-5-6-11-23(21)29-24)27(33)31-28(37)30-26-18(4)12-17(3)13-25(26)32(34)35/h5-16H,1-4H3,(H2,30,31,33,37)

InChI Key

KMHKUGMEEJKZLV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC(C)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC(C)C)C

Origin of Product

United States

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